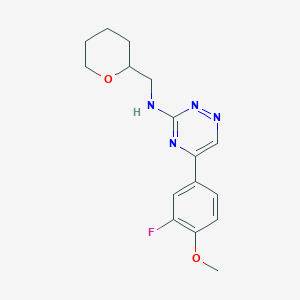
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol, also known as MNP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of propargyl alcohol and has been shown to have unique properties that make it useful in a variety of research applications.
Mechanism of Action
The mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves its ability to bind to specific proteins and disrupt their function. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to bind to the active site of certain enzymes, inhibiting their activity. This mechanism of action has been used to study the function of enzymes involved in a variety of biological processes.
Biochemical and Physiological Effects:
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the key advantages of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol in lab experiments is its ability to selectively bind to certain proteins. This can be useful for studying protein-protein interactions and the function of specific enzymes. However, one limitation of using 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is its potential toxicity. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. One area of interest is the development of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol as a tool for studying protein-protein interactions in complex biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol and its potential toxicity in different cell types.
Synthesis Methods
The synthesis of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol involves the reaction of 3-nitrobenzaldehyde with propargyl alcohol in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism to produce 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol. This synthesis method has been optimized to produce high yields of pure 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol.
Scientific Research Applications
4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been studied for its potential applications in a variety of scientific research areas, including biochemistry, pharmacology, and medicinal chemistry. One of the key applications of 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol is as a tool for studying protein-protein interactions. 4-methyl-1-(3-nitrophenyl)-2-pentyne-1,4-diol has been shown to selectively bind to certain proteins, which can be used to study their interactions with other proteins or small molecules.
properties
IUPAC Name |
4-methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-12(2,15)7-6-11(14)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,14-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHOBUEIOXYRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC(=CC=C1)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(3-nitrophenyl)pent-2-yne-1,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-(2-naphthylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5970873.png)
![5-(3,4-dimethoxybenzyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5970880.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5970882.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-(phenyldiazenyl)aniline](/img/structure/B5970892.png)

![(3'R*,4'R*)-1'-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5970905.png)

![7-(4-fluorobenzyl)-2-isobutyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970914.png)
![1-(3-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5970925.png)
![2-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5970930.png)
![2-(4-{[4-(ethylsulfonyl)piperazin-1-yl]methyl}phenyl)-5-fluoro-6-methylpyrimidin-4(3H)-one](/img/structure/B5970934.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5970937.png)
![N-(3-fluoro-4-methylbenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970940.png)
